molecular formula C13H24N2 B11894170 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane CAS No. 1001054-50-7

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B11894170
CAS No.: 1001054-50-7
M. Wt: 208.34 g/mol
InChI Key: LROBDXNVZFCHGC-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclobutyl group and a diazaspiro undecane framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework followed by the introduction of the cyclobutyl group. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. This compound is subjected to hydrogenation using wet Pd/C as a catalyst under an argon atmosphere at 40°C for 40 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic framework or the cyclobutyl group.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the diazaspiro framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is frequently employed.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.

Scientific Research Applications

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.

    Biology: The compound is studied for its interactions with biological receptors, particularly GABAAR.

    Medicine: As a GABAAR antagonist, it has potential therapeutic applications in treating neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane involves its interaction with GABAAR. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has implications for neurological function and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific interactions with biological targets.

Properties

CAS No.

1001054-50-7

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

3-cyclobutyl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C13H24N2/c1-2-12(3-1)15-10-6-13(7-11-15)4-8-14-9-5-13/h12,14H,1-11H2

InChI Key

LROBDXNVZFCHGC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCC3(CCNCC3)CC2

Origin of Product

United States

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